

18F-PSMA-1007 Radiopharmaceutical Technical Support Center

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Compound of Interest		
Compound Name:	18F-Psma 1007	
Cat. No.:	B11934056	Get Quote

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the stability and quality of the 18F-PSMA-1007 radiopharmaceutical.

Section 1: Troubleshooting Guides

This section addresses specific issues that users may encounter during the synthesis and quality control of 18F-PSMA-1007 in a question-and-answer format.

Issue 1: Low Radiochemical Purity (<95%)

Question: My final 18F-PSMA-1007 product exhibits a radiochemical purity below the recommended ≥95% threshold upon radio-HPLC analysis. What are the potential causes and how can I resolve this?

Answer: Achieving high radiochemical purity is critical for the quality of 18F-PSMA-1007. A purity level below 95% can be attributed to several factors, from the initial reaction conditions to the final purification steps.

- Potential Cause 1: Incomplete Radiolabeling Reaction
 - Troubleshooting Steps:
 - Precursor Quality: The integrity of the PSMA-1007 precursor is paramount. Ensure it
 has been stored under the recommended conditions to prevent degradation. It has been

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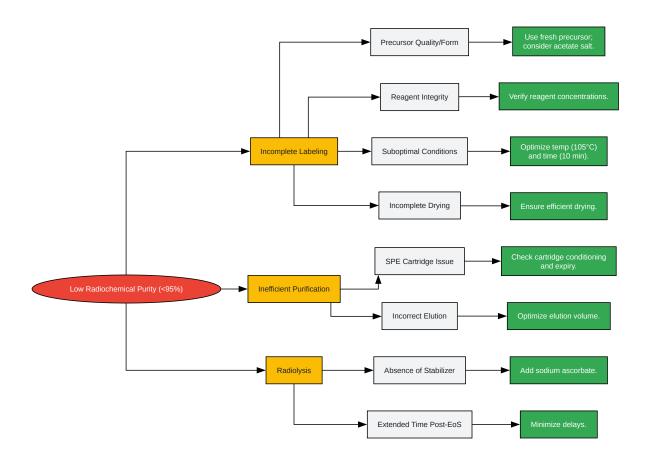


reported that changing the precursor's counter-ion from trifluoroacetate to acetate can enhance synthesis outcomes.[1]

- Reagent Integrity: Verify the concentration and quality of all reagents, particularly the phase-transfer catalyst (e.g., tetrabutylammonium bicarbonate) and the solvent (e.g., DMSO).
- Reaction Conditions: The radiolabeling reaction is sensitive to temperature and time. An optimal reaction temperature of 105°C for 10 minutes has been shown to be effective.[1]
- [18F]Fluoride Activity: While higher starting activities of [18F]fluoride can produce more product, excessively high activities (e.g., >160 GBq) may lead to a decrease in radiochemical yield.[2][3]
- Drying of [18F]Fluoride: The presence of residual water can significantly impede the nucleophilic substitution reaction. Ensure the azeotropic drying process is efficient.
- Potential Cause 2: Inefficient Purification
 - Troubleshooting Steps:
 - SPE Cartridge Performance: The solid-phase extraction (SPE) cartridges (e.g., C18 and cation exchange) are crucial for removing unreacted [18F]fluoride and other impurities.
 [2] Ensure proper conditioning of the cartridges and that they have not expired.
 - Elution Parameters: The volume and composition of the elution solvent affect purification. A 30% ethanolic solution has been used successfully for elution.[1]
- Potential Cause 3: Radiolysis
 - Troubleshooting Steps:
 - Use of Stabilizers: The addition of a stabilizer like sodium ascorbate (e.g., 400 mg in the final formulation) to the final product vial is recommended to mitigate radiolysis, especially in high-activity batches.[1] This has been shown to improve product stability for over 10 hours.[1]



- Minimize Delays: Keep the time between the end of synthesis and quality control/use as short as possible to reduce the effects of radioactive decay and potential radiolysis.
- Logical Relationship Diagram: Troubleshooting Low Radiochemical Purity



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Caption: Troubleshooting workflow for low radiochemical purity of 18F-PSMA-1007.

Issue 2: High Levels of Free [18F]Fluoride

Question: My radio-TLC analysis indicates a high percentage of free [18F]fluoride in the final product. What are the likely causes and solutions?

Answer: Elevated levels of free [18F]fluoride are typically a result of an incomplete reaction or inadequate purification.

- Potential Cause 1: Failed or Inefficient Radiolabeling
 - Troubleshooting Steps:
 - This is the most common reason. Refer to the detailed troubleshooting steps for "Incomplete Radiolabeling Reaction" under Issue 1.
- Potential Cause 2: Inadequate Purification
 - Troubleshooting Steps:
 - Cartridge Saturation: Overloading the SPE cartridge can lead to the breakthrough of unreacted [18F]fluoride into the final product. Ensure the amount of radioactivity and precursor are within the capacity of the cartridge.
 - Insufficient Washing: The washing step after trapping the crude product on the SPE cartridge is critical for removing residual [18F]fluoride. Ensure a sufficient volume of an appropriate washing solution (e.g., water) is used.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the typical radiochemical yields and synthesis times for 18F-PSMA-1007?

A1: The one-step automated synthesis of 18F-PSMA-1007 generally results in non-decay corrected radiochemical yields ranging from 25% to 80%.[4][5] The synthesis time is typically less than 55 minutes.[4][5]



Synthesis Platform	Radiochemical Yield (non- decay corrected)	Synthesis Time
GE TRACERIab FX FN/MX	24.3 - 82.4%[5]	~45-55 min[4][5]
IBA SYNTHERA+	59.5 - 72.8%[4][5]	~35 min[4][5]
NEPTIS mosaic-RS	41.3 - 44.9%[4]	~45 min[4]
Trasis AllInOne	Two-step: Low yields; One- step data varies	~40 min[6]

Q2: How stable is 18F-PSMA-1007 post-synthesis?

A2: 18F-PSMA-1007 demonstrates good stability. It has been shown to have a radiochemical purity of ≥95% for at least 8 hours after synthesis.[2][4] The addition of sodium ascorbate as a stabilizer can further enhance its stability.[1]

Q3: What are the acceptance criteria for the quality control of 18F-PSMA-1007?

A3: The following table summarizes the key quality control tests and their recommended acceptance criteria.[2][4][7]



Parameter	Method	Acceptance Criteria
Appearance	Visual	Clear, colorless, free from particles
рН	pH strip or meter	4.5 - 7.5
Radiochemical Purity	Radio-HPLC	≥ 95%
Free [18F]Fluoride	Radio-TLC	≤ 5%
Radionuclidic Identity	Gamma Spectroscopy	511 keV peak
Radionuclidic Purity	Half-life Measurement	105 - 115 minutes
Bacterial Endotoxins	LAL Test	≤ 17.5 EU/V (V=max dose in mL)
Sterility	Compendial Method	Sterile (post-release)
Residual Solvents	Gas Chromatography	Ethanol: ≤ 10% v/v; DMSO: ≤ 5000 ppm
Residual TBA	TLC Spot Test / HPLC	≤ 2.6 mg/V

Q4: What are common chemical impurities in 18F-PSMA-1007 preparations?

A4: Besides unreacted precursor and free [18F]fluoride, other potential impurities include by-products from the synthesis. The European Pharmacopoeia monograph for [18F]PSMA-1007 specifies limits for the unlabeled PSMA-1007 and other chemical impurities.[8]

Section 3: Experimental Protocols Protocol 1: Automated One-Step Synthesis of 18F-PSMA-1007

This protocol outlines a generalized procedure for the automated one-step synthesis of 18F-PSMA-1007.

• [18F]Fluoride Trapping and Elution: The cyclotron-produced [18F]fluoride is trapped on a quaternary methylammonium (QMA) anion-exchange cartridge and subsequently eluted into

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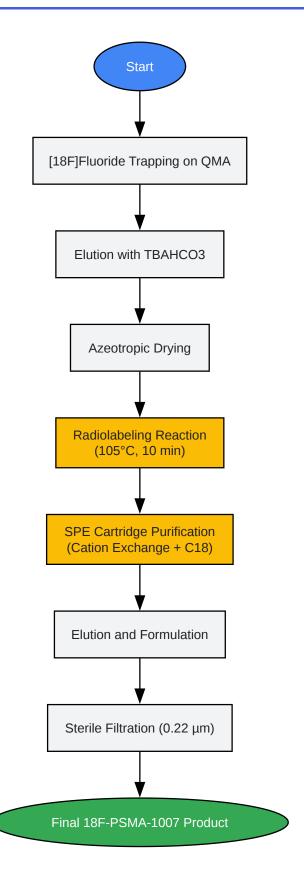




the reactor vessel with a solution of tetrabutylammonium bicarbonate (TBAHCO3).[2]

- Drying: The [18F]fluoride is dried via azeotropic distillation with acetonitrile at an elevated temperature (e.g., 110°C) under a nitrogen stream.
- Radiolabeling: A solution of the PSMA-1007 precursor (e.g., 1.6 mg) in dimethyl sulfoxide (DMSO) is added to the reactor.[1] The reaction is heated to 105°C for 10 minutes.[1]
- Purification: The crude reaction mixture is diluted and passed through a series of SPE cartridges, typically a cation exchange cartridge followed by a C18 cartridge.[1] The cartridges are washed to remove impurities.
- Elution and Formulation: The purified 18F-PSMA-1007 is eluted from the C18 cartridge with an ethanolic solution into a sterile vial containing phosphate-buffered saline (PBS) and sodium ascorbate.[1]
- Sterile Filtration: The final product is passed through a 0.22 μm sterile filter.
- Experimental Workflow Diagram: Automated One-Step Synthesis





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Caption: Automated one-step synthesis workflow for 18F-PSMA-1007.



Protocol 2: Radiochemical Purity Testing via Radio-HPLC

- Instrumentation: An HPLC system with a UV detector and a radioactivity detector.
- Column: A reversed-phase C18 column is commonly used.
- Mobile Phase: A typical mobile phase consists of a gradient of an aqueous buffer (e.g., 0.1 M ammonium formate or phosphate buffer) and an organic modifier (e.g., acetonitrile).
- Flow Rate: A standard flow rate is 1.0 mL/min.
- Procedure: Inject a small volume of the final product and analyze the resulting radiochromatogram.
- Calculation: Radiochemical purity (%) = (Area of 18F-PSMA-1007 peak / Total area of all radioactive peaks) x 100.

Protocol 3: Free [18F]Fluoride Determination via Radio-TLC

- Stationary Phase: Aluminum-backed silica gel plates.
- Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v).[2]
- Procedure: Apply a spot of the final product on the TLC plate and develop it in a chamber with the mobile phase.
- Analysis: After development, scan the plate with a radio-TLC scanner. [18F]PSMA-1007
 remains at the origin (Rf ≈ 0), while free [18F]fluoride moves with the solvent front (Rf ≈ 0.81.0).
- Calculation: % Free [18F]Fluoride = (Area of [18F]fluoride peak / Total area of all radioactive peaks) x 100.



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